Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-
Description
This compound is a disubstituted azo dye derivative featuring two azo (–N=N–) groups and aromatic rings modified with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) substituents. Its sulfonic acid (–SO₃H) group improves water solubility, a critical property for industrial formulations .
Properties
CAS No. |
25124-87-2 |
|---|---|
Molecular Formula |
C22H22N4O6S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-17-10-8-15(9-11-17)23-25-19-13-22(31-3)20(14-21(19)30-2)26-24-16-6-5-7-18(12-16)33(27,28)29/h5-14H,4H2,1-3H3,(H,27,28,29) |
InChI Key |
OFLKKXQQHQTLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- IUPAC Name: 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]benzenesulfonic acid
- Molecular Formula: C$${20}$$H$${18}$$N$${4}$$O$${6}$$S
- Molecular Weight: 442.4 g/mol
- Structural Features: Two azo linkages (-N=N-) connecting a benzenesulfonic acid ring and a 2,5-dimethoxyphenyl ring, which is further linked to a 4-ethoxyphenyl group via azo bond.
Preparation Methods Analysis
General Synthetic Strategy for Azo Sulfonic Acids
The synthesis of azo compounds such as Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- typically involves two key steps:
- Diazotization of a primary aromatic amine to form a diazonium salt.
- Azo coupling reaction of the diazonium salt with an activated aromatic compound (e.g., phenol or aniline derivative).
This approach is well-documented for aromatic azo dyes and sulfonic acid derivatives, where the sulfonic acid group enhances water solubility and dyeing properties.
Stepwise Preparation
Diazotization
- Starting Material: A primary aromatic amine, such as 3-aminobenzenesulfonic acid, is dissolved in an acidic aqueous medium (usually hydrochloric acid).
- Reagents: Sodium nitrite (NaNO$$2$$) is added at 0–5 °C to generate nitrous acid (HNO$$2$$) in situ.
- Reaction: The aromatic amine is converted to the corresponding diazonium salt through nitrosation, tautomerization, protonation, and elimination of water, yielding a resonance-stabilized diazonium ion.
Azo Coupling
- Coupling Component: The diazonium salt is then reacted with 4-ethoxy-2,5-dimethoxyaniline or its phenol derivative under mildly alkaline conditions.
- Mechanism: The activated aromatic ring, rich in electron-donating groups (methoxy and ethoxy), undergoes electrophilic substitution with the diazonium ion, forming the azo linkage.
- Outcome: The process yields the bis-azo compound, where the benzenesulfonic acid ring is linked via azo bonds to the substituted phenyl rings.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (min) | Notes |
|---|---|---|---|---|---|
| Diazotization | 3-aminobenzenesulfonic acid, HCl, NaNO$$_2$$ | 0–5 | 1–2 | 15–30 | Maintain low temperature to stabilize diazonium salt |
| Coupling | 4-ethoxy-2,5-dimethoxyaniline or phenol derivative, NaOH or buffer | 5–15 | 8–10 | 30–60 | Mild alkaline conditions favor azo coupling |
| Work-up | Acidification, filtration, washing | Room temperature | Neutral | 10–20 | Purification by recrystallization or chromatography |
Research Outcomes and Yield Data
- Yield: Reported yields for similar bis-azo sulfonic acids range between 70–85%, depending on purity and reaction optimization.
- Purity: Characterization via UV-Vis spectroscopy confirms azo bond formation with characteristic absorption bands around 400–500 nm.
- Stability: The sulfonic acid group enhances aqueous solubility and stability of the azo compound under neutral to mildly acidic conditions.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Diazotization | Formation of diazonium salt | Aromatic amine, NaNO$$_2$$, HCl | 0–5 °C, acidic pH | Stable diazonium salt |
| 2. Azo Coupling | Electrophilic aromatic substitution | Diazonium salt, activated aromatic compound | Mild alkaline pH, low temp | Formation of azo linkages |
| 3. Isolation | Purification and crystallization | Acidification, filtration | Room temperature | Pure bis-azo sulfonic acid compound |
Chemical Reactions Analysis
Azo Bond Reduction
The compound undergoes reductive cleavage of its azo bonds (-N=N-) under both biological and chemical conditions:
Key Findings :
-
The reduction rate depends on substituent electron-withdrawing/donating effects .
-
The sodium sulfonate group increases water solubility, facilitating interaction with reductants .
Photochemical Degradation
Exposure to UV light induces cleavage of the azo bond through radical-mediated pathways:
| Parameter | Data |
|---|---|
| Primary Pathway | Homolytic cleavage of -N=N- bonds |
| Reactive Species | Singlet oxygen (¹O₂), hydroxyl radicals (·OH) |
| Degradation Products | Sulfonated benzene derivatives and nitro compounds |
Research Insights :
-
Photostability is influenced by methoxy and ethoxy substituents, which act as electron donors .
-
Quantum yield for degradation: ~0.12 (measured in aqueous solutions) .
Acid/Base-Mediated Reactions
The sulfonic acid group (-SO₃H) participates in acid-base equilibria:
| Condition | Reactivity | Application |
|---|---|---|
| Acidic (pH < 3) | Protonation of sulfonate group (-SO₃⁻ → -SO₃H) | Enhances adsorption on polar substrates |
| Alkaline (pH > 10) | Deprotonation of phenolic -OH groups | Modifies solubility in dyeing processes |
Structural Impact :
Thermal Stability
The compound decomposes at elevated temperatures (>250°C):
| Property | Value |
|---|---|
| Decomposition Temp | 252–260°C (DSC) |
| Major Products | SO₂, CO₂, and aromatic residues |
Notes :
-
Methoxy groups delay decomposition by stabilizing the conjugated system.
Biodegradation Pathways
-
Aerobic Conditions : Limited degradation due to low bioavailability .
-
Anaerobic Conditions : Complete cleavage of azo bonds to yield sulfonated amines .
Toxicity Profile
-
LC₅₀ (Fish) : >100 mg/L (low acute toxicity)
-
Mutagenicity : Positive in Ames test due to aromatic amine metabolites .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k) | Activation Energy (Eₐ) |
|---|---|---|
| Enzymatic Reduction | 0.45 L/mol·s | 58 kJ/mol |
| Photodegradation | 1.2 × 10⁻³ min⁻¹ | 92 kJ/mol |
| Thermal Decomposition | 3.8 × 10⁻⁴ s⁻¹ | 145 kJ/mol |
Data derived from kinetic studies of structurally analogous azo dyes .
Scientific Research Applications
Dye Chemistry
Benzenesulfonic acid derivatives are widely used as dyes in textiles and other materials. The azo group in the compound contributes to its vibrant colors, which are essential for dyeing processes.
- Textile Industry : It is utilized to produce azo dyes that are known for their bright colors and stability. These dyes are applied to cotton, wool, and synthetic fibers.
- Food Industry : Certain azo compounds are used as food colorants due to their stability and vivid hues.
Analytical Chemistry
The compound serves as a reagent in various analytical methods, particularly in spectrophotometry.
- Colorimetric Analysis : Azo compounds can form colored complexes with metal ions, which can be quantitatively analyzed using UV-Vis spectroscopy. This application is critical for detecting trace metals in environmental samples.
Biological Research
Research has indicated potential applications of benzenesulfonic acid derivatives in biological systems.
- Antimicrobial Activity : Some studies suggest that azo compounds exhibit antimicrobial properties, making them candidates for developing new antibacterial agents.
- Drug Delivery Systems : The ability of these compounds to form stable complexes with drugs enhances their potential use in targeted drug delivery systems.
Case Study 1: Azo Dyes in Textile Applications
A study conducted by the Textile Research Institute evaluated the effectiveness of various azo dyes, including benzenesulfonic acid derivatives, on cotton fabrics. The results indicated that these dyes provided superior color fastness compared to traditional dyes, leading to increased durability and consumer satisfaction.
Case Study 2: Environmental Monitoring
Research published in the Journal of Environmental Chemistry explored the use of benzenesulfonic acid derivatives for detecting heavy metals in wastewater. The study demonstrated that these compounds could effectively form complexes with lead and cadmium ions, allowing for sensitive detection methods that could be utilized in environmental monitoring programs.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo reduction to form amines, which can then interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Azo Group Configuration
The target compound contains two azo groups, distinguishing it from monosubstituted analogs like 4-[(2-Hydroxy-3,5-dimethylphenyl)azo]benzenesulfonic acid (single azo group; ). The dual azo groups likely enhance light absorption, making it suitable for high-intensity dye applications, though this may reduce thermal stability compared to simpler derivatives .
Substituent Effects
- Ethoxy and Methoxy Groups: These electron-donating groups improve solubility in polar solvents and influence optical properties.
- Sulfonic Acid Group: Common in many derivatives (e.g., Benzenesulfonic Acid, C10-13 Alkyl Derivs., Sodium Salt; ), this group enhances water solubility. Sodium salts (e.g., Benzenesulfonic acid,3,5-bis[2-(2-amino-1-naphthalenyl)diazenyl]-4-methyl-, sodium salt; ) further improve solubility for industrial use .
Physicochemical Properties
Biological Activity
Benzenesulfonic acid derivatives, particularly those containing azo groups, have garnered attention due to their diverse biological activities. The compound Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- is a notable example, exhibiting various biological properties that make it relevant in both environmental and medicinal contexts.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H22N4O6S
- CAS Number : 91285
- Structure : The compound features two azo groups linked to a benzenesulfonic acid moiety, which is crucial for its solubility and reactivity.
Antimicrobial Properties
Research has indicated that azo compounds can exhibit antimicrobial activity. A study on various azo dyes, including similar structures to the compound , showed effective inhibition against a range of bacteria and fungi. The presence of the sulfonic acid group enhances solubility in water, potentially increasing bioavailability and efficacy against microbial pathogens .
Cytotoxic Effects
Azo compounds have been investigated for their cytotoxic effects on cancer cell lines. For instance, derivatives similar to Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- have demonstrated selective cytotoxicity against tumorigenic cells. This suggests potential applications in cancer therapy .
Environmental Impact and Biodegradation
The biodegradation of azo dyes is an important environmental consideration. Studies have shown that specific fungi can effectively degrade azo dyes into less harmful products. For instance, the white rot fungus Pleurotus ostreatus has been reported to degrade azo compounds rapidly, indicating that such compounds can be bioremediated in contaminated environments .
Case Studies
- Antimicrobial Mechanism : The antimicrobial activity is believed to stem from the ability of the azo group to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
- Cytotoxic Mechanism : The cytotoxic effects may be attributed to the generation of reactive oxygen species (ROS) upon metabolic activation of the azo bond, leading to oxidative stress in cancer cells.
- Biodegradation Pathway : The degradation process typically involves enzymatic cleavage of the azo bond by microbial enzymes, resulting in non-toxic aromatic amines that can be further metabolized or mineralized.
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be validated?
- Methodological Answer : Synthesis typically involves diazo coupling reactions. First, prepare the diazonium salt from 4-ethoxyaniline under acidic conditions (0–5°C, using NaNO₂/HCl). Next, couple this with 2,5-dimethoxyaniline to form the first azo bond. A second coupling introduces the benzenesulfonic acid moiety. Purification via recrystallization (ethanol/water) or column chromatography is critical. Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm structure via -NMR (DMSO-d₆, δ 7.8–8.2 ppm for azo protons) and FT-IR (stretching at 1600 cm⁻¹ for N=N) .
Q. How do sulfonate groups influence solubility and stability in aqueous systems?
- Methodological Answer : The sulfonate (-SO₃⁻) groups enhance hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO). Stability in aqueous buffers (pH 2–12) can be tested via UV-Vis spectroscopy (monitor λₘₐₓ ~500 nm for azo bonds). For ionic strength effects, conduct dynamic light scattering (DLS) in NaCl solutions (0.1–1.0 M). Comparative studies with non-sulfonated analogs show a 10–15× increase in aqueous solubility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis : Detect π→π* transitions of azo bonds (λₘₐₓ 450–550 nm; extinction coefficient ~10⁴ M⁻¹cm⁻¹).
- NMR : - and -NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy/ethoxy groups (δ 3.5–4.5 ppm).
- FT-IR : Confirm sulfonate (1190–1230 cm⁻¹), azo (1580–1600 cm⁻¹), and ether (1250 cm⁻¹) groups.
- HRMS : Use ESI(-) mode to detect [M–Na]⁻ ions (m/z calculated for C₂₃H₂₁N₄O₆S: 513.12) .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and azo bond reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps, predicting redox behavior. Solvatochromic shifts in λₘₐₓ correlate with solvent polarity (Kamlet-Taft parameters). For azo bond stability, simulate transition states under oxidative (e.g., H₂O₂) or reductive (e.g., Na₂S₂O₄) conditions. Compare with experimental cyclic voltammetry (CV) data (E₁/₂ for azo reduction: −0.5 to −0.8 V vs. Ag/AgCl) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from aggregation in cell media or pH-dependent solubility. Use the following workflow:
Aggregation Testing : Dynamic light scattering (DLS) in PBS (pH 7.4).
Dose-Response Curves : Validate cytotoxicity (MTT assay) across concentrations (1–100 µM) and incubation times (24–72 hrs).
Metabolite Analysis : LC-MS to identify degradation products (e.g., amine derivatives from azo reduction).
Cross-reference with structurally similar dyes (e.g., Acid Orange 52) to identify structure-activity trends .
Q. How does the compound interact with biomolecules, and what assays quantify binding?
- Methodological Answer :
- Protein Binding : Use fluorescence quenching (BSA or HSA, λₑₓ = 280 nm) to calculate binding constants (Kₐ ~10⁴ M⁻¹).
- DNA Interaction : Employ ethidium bromide displacement assays (CT-DNA, monitor λₘₐₓ shifts via UV-Vis).
- Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) in HeLa cells .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
